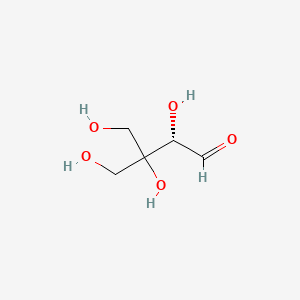

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal is an organic compound that belongs to the class of carbohydrates It is a derivative of a sugar alcohol and is characterized by the presence of multiple hydroxyl groups and an aldehyde group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal can be achieved through several methods. One common approach involves the oxidation of sugar alcohols such as erythritol. The reaction typically requires a mild oxidizing agent, such as pyridinium chlorochromate, under controlled conditions to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to selectively oxidize specific hydroxyl groups in sugar alcohols. This method offers higher selectivity and yields, making it suitable for large-scale production.

化学反应分析

Types of Reactions

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: Hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acid chlorides, alkyl halides.

Major Products Formed

Oxidation: (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanoic acid.

Reduction: (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanol.

Substitution: Various esters and ethers depending on the substituents used.

科学研究应用

Chemical Applications

Building Block in Synthesis

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal serves as a crucial building block in organic synthesis. Its multiple hydroxyl groups allow it to participate in various chemical reactions, making it valuable for creating more complex molecules. For instance, it can be utilized in the synthesis of polysaccharides and other carbohydrate derivatives, which are essential in both research and industrial applications.

Oxidation and Reduction Reactions

The compound can undergo oxidation to form (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanoic acid or reduction to yield (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanol. These transformations are significant for developing specialty chemicals and intermediates used in various industries.

Biological Applications

Role in Metabolic Pathways

Research indicates that this compound plays a role in metabolic pathways. It has been studied as a potential biomarker for certain metabolic disorders due to its involvement in carbohydrate metabolism .

Therapeutic Potential

The compound is under investigation for its therapeutic effects. Studies have suggested that it may exhibit antioxidant properties and could potentially protect against oxidative stress-related diseases. This makes it a candidate for further research into its use as a dietary supplement or therapeutic agent .

Medical Applications

Drug Synthesis Precursor

In medicinal chemistry, this compound is being explored as a precursor for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

Industrially, the compound is utilized in the production of specialty chemicals and as an intermediate in polymer synthesis. Its hydroxyl groups enhance its reactivity and compatibility with various chemical processes used in manufacturing.

Case Studies

-

Antioxidant Activity Research

A study evaluated the antioxidant capacity of this compound using various assays such as ABTS and ORAC. The results demonstrated significant free radical scavenging activity, suggesting its potential protective effects against oxidative stress . -

Pharmaceutical Development

Another case study explored the compound's efficacy as a precursor in synthesizing new drug candidates aimed at treating metabolic disorders. Preliminary results indicated promising therapeutic potential due to its structural properties and biological activity.

作用机制

The mechanism by which (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal exerts its effects involves its interaction with specific molecular targets. The compound can participate in redox reactions, influencing cellular metabolic pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds, affecting the structure and function of biomolecules.

相似化合物的比较

Similar Compounds

(2S)-2,3,4-trihydroxybutanal: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

(2S)-2,3,4-trihydroxy-3-(methyl)butanal: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.

Uniqueness

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal is unique due to its combination of multiple hydroxyl groups and an aldehyde group, along with a hydroxymethyl group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

生物活性

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal, commonly known as apiose, is a branched-chain pentose monosaccharide notable for its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

Apiose has the molecular formula C5H10O5 and is characterized by three hydroxyl groups and a hydroxymethyl group attached to a four-carbon backbone. Its structure allows it to participate in various biochemical interactions.

Biological Activities

1. Antioxidant Properties

Apiose exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress. The compound's ability to modulate oxidative stress markers makes it a candidate for further research in the context of diseases associated with oxidative damage.

2. Antidiabetic Effects

Research indicates that apiose may enhance insulin secretion and improve glucose metabolism. In vitro studies demonstrated that apiose can influence pancreatic beta-cell function, potentially leading to increased insulin release in response to glucose stimulation. This mechanism suggests its utility in managing diabetes mellitus.

3. Antitumor Activity

Preliminary investigations have pointed to the potential antitumor properties of apiose. For instance, extracts containing apiose have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and AGS (gastric cancer). These findings warrant further exploration into its mechanisms of action and therapeutic applications.

Metabolic Pathways

Apiose is not commonly found in nature as a free monosaccharide; instead, it is often present in glycosylated forms within polysaccharides. Its metabolism involves conversion into other biologically active compounds through enzymatic processes. Understanding these metabolic pathways is crucial for elucidating its biological effects.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of apiose using various assays (e.g., DPPH radical scavenging assay). The results indicated that apiose exhibited a strong scavenging effect comparable to well-known antioxidants like ascorbic acid, suggesting its potential use in functional foods aimed at reducing oxidative stress .

Case Study 2: Antidiabetic Mechanisms

In an animal model of type 2 diabetes, administration of apiose resulted in improved glycemic control and enhanced insulin sensitivity. The study highlighted significant reductions in fasting blood glucose levels and improvements in lipid profiles after treatment with apiose . These findings support the hypothesis that apiose may serve as a beneficial adjunct in diabetes management.

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of apiose revealed that it induced apoptosis in AGS cells through the activation of caspase pathways. The study noted that treatment with apiose led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors . This dual action underscores its potential as an anticancer agent.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGPOAXYRRIZMM-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO)([C@@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。